Physicochemical Characteristics & Application Guide: 2-Bromo-5-methyloxazole-4-carboxylic acid
Physicochemical Characteristics & Application Guide: 2-Bromo-5-methyloxazole-4-carboxylic acid
This guide provides an in-depth technical analysis of 2-Bromo-5-methyloxazole-4-carboxylic acid , a critical heterocyclic scaffold used in medicinal chemistry for the synthesis of bioactive compounds.
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Executive Summary
2-Bromo-5-methyloxazole-4-carboxylic acid is a bifunctional heterocyclic building block. Its utility stems from the orthogonal reactivity of its two primary functional groups: the electrophilic C-2 bromine atom (susceptible to transition-metal catalyzed cross-couplings and nucleophilic aromatic substitution) and the C-4 carboxylic acid (available for amidation or esterification).
Due to the electron-withdrawing nature of the oxazole ring and the bromine substituent, this compound exhibits higher acidity than comparable benzoic acid derivatives. This necessitates specific handling protocols during extraction and purification to prevent yield loss into aqueous basic waste streams. Furthermore, the C-2 bromine bond is sensitive to photolytic cleavage, requiring strict cold-chain and dark storage.
Structural & Molecular Profile[2]
The compound features a 1,3-oxazole core. The numbering convention assigns the oxygen atom as position 1 and the nitrogen as position 3.
| Parameter | Data |
| Chemical Name | 2-Bromo-5-methyloxazole-4-carboxylic acid |
| CAS Number | 1511684-79-9 |
| Molecular Formula | C₅H₄BrNO₃ |
| Molecular Weight | 205.99 g/mol |
| SMILES | CC1=C(C(=N1)Br)C(=O)O |
| Physical Form | Beige to grayish-white solid |
| Purity Standard | Typically ≥97% (HPLC) |
Physicochemical Analysis
Understanding the physicochemical properties is vital for designing effective reaction conditions and workup procedures.
Acid Dissociation Constant (pKa)
The oxazole ring is electron-deficient (π-deficient). The presence of the electronegative bromine at C-2 further pulls electron density from the ring system, stabilizing the carboxylate anion at C-4.
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Predicted pKa: 3.2 – 3.6
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Implication: This acid is stronger than benzoic acid (pKa 4.2).
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Operational Note: During aqueous workups, maintaining a pH < 2 is critical to ensure the compound remains in the organic phase. Using saturated NaHCO₃ (pH ~8.5) will quantitatively extract this compound into the aqueous layer.
Lipophilicity (LogP/LogD)
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Predicted LogP: ~1.1 – 1.4
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Solubility Profile:
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High Solubility: DMSO, DMF, Methanol, THF.
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Moderate Solubility: Dichloromethane (DCM), Ethyl Acetate.
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Low Solubility: Water (at pH < 3), Hexanes.
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Thermal Stability
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Melting Point: Typically decomposes upon melting (range often >140°C, highly dependent on purity/solvate form).
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Decarboxylation Risk: Oxazole-4-carboxylic acids can undergo thermal decarboxylation at elevated temperatures (>100°C), especially under acidic conditions. Reactions requiring heat should be carefully monitored or performed under mild basic conditions if possible.
Reactivity & Synthetic Utility
The scaffold offers two distinct "handles" for diversification. The following diagram illustrates the orthogonal reactivity logic.
Figure 1: Orthogonal reactivity map showing C-2 and C-4 diversification pathways.
C-2 Bromine Reactivity
The C-2 position in 1,3-oxazoles is activated for nucleophilic attack due to the adjacent nitrogen and oxygen atoms.
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Suzuki-Miyaura: Couples readily with aryl boronic acids. Note: The carboxylic acid may require protection (as an ester) or the use of 2+ equivalents of base to prevent catalyst poisoning by the free acid.
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SnAr: The bromine can be displaced by strong nucleophiles (e.g., thiols, secondary amines) under elevated temperatures, though this is less common than Pd-catalyzed methods.
C-4 Carboxylic Acid Reactivity
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Amide Coupling: Standard coupling reagents (HATU, T3P) work well.
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Acid Chloride Formation: Treatment with oxalyl chloride/DMF is effective. Caution: Avoid harsh reflux to prevent degradation of the oxazole ring.
Experimental Protocols
Handling & Storage (Critical)
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Storage: -20°C . The compound is sensitive to moisture and light. Store under an inert atmosphere (Argon/Nitrogen).
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Stability: Degrades slowly at room temperature, turning from beige to dark brown (indication of bromine liberation or ring opening).
Standardized HPLC Analysis Method
To verify purity and monitor reactions, use the following acidic mobile phase method to ensure the carboxylic acid remains protonated and elutes as a sharp peak.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 100 mm) |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (aromatic) and 220 nm (amide/carbonyl) |
| Retention | Expect elution early-to-mid gradient due to polarity (LogP ~1.2). |
Workup Decision Tree
The following logic ensures maximum recovery during synthesis.
Figure 2: Extraction logic based on pKa properties.
Safety Data (GHS Classification)
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Signal Word: WARNING
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Hazard Statements:
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.
References
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Sigma-Aldrich. 2-Bromo-5-methyloxazole-4-carboxylic acid Product Sheet. Retrieved from (CAS Search: 1511684-79-9).
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ChemicalBook. 2-Bromo-5-methyloxazole-4-carboxylic acid Properties and Safety. Retrieved from .
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National Center for Biotechnology Information. PubChem Compound Summary for similar oxazole derivatives. Retrieved from .
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Franz, R. G. (2001).[4] Comparisons of pKa and log P values of some carboxylic and phosphonic acids. AAPS PharmSci.[4] (Contextual pKa data for heterocyclic acids).
